molecular formula C18H22N4 B2399673 3,5-dimethyl-2-(3-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1202986-46-6

3,5-dimethyl-2-(3-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2399673
CAS No.: 1202986-46-6
M. Wt: 294.402
InChI Key: RQPCYAXBFGNRKV-UHFFFAOYSA-N
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Description

3,5-dimethyl-2-(3-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with various substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-2-(3-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the substituents at the appropriate positions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-2-(3-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the compound by adding hydrogen atoms or removing oxygen atoms.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

3,5-dimethyl-2-(3-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-2-(3-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine: Lacks the N-(propan-2-yl) and 3-methylphenyl substituents.

    2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine: Lacks the 3,5-dimethyl and N-(propan-2-yl) substituents.

    N-(propan-2-yl)pyrazolo[1,5-a]pyrimidine: Lacks the 3,5-dimethyl and 3-methylphenyl substituents.

Uniqueness

The uniqueness of 3,5-dimethyl-2-(3-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to similar compounds

Properties

IUPAC Name

3,5-dimethyl-2-(3-methylphenyl)-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4/c1-11(2)19-16-10-13(4)20-18-14(5)17(21-22(16)18)15-8-6-7-12(3)9-15/h6-11,19H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPCYAXBFGNRKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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